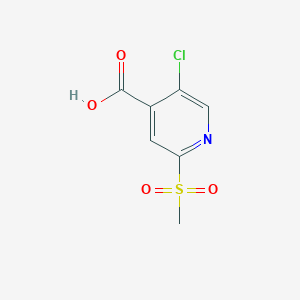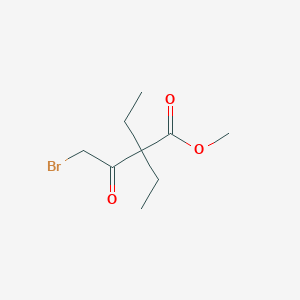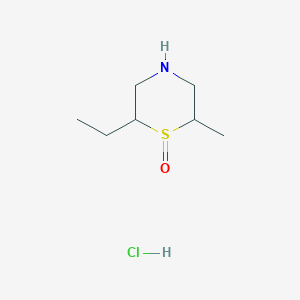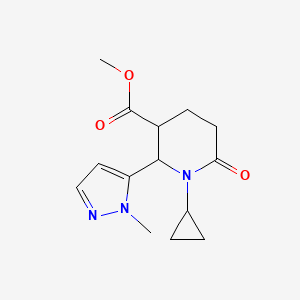
Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate
Overview
Description
Dimethyl 2,2’-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate is a chemical compound with the molecular formula C13H24N2O6 . It has a molecular weight of 304.34 g/mol . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,2’-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate can be represented by the SMILES notation: CC©©OC(=O)NCCN(CC(=O)OC)CC(=O)OC .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2,2’-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate are as follows :Scientific Research Applications
Synthesis and Chemical Properties
Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate and its derivatives play a significant role in the synthesis of complex organic compounds. The compound's ability to act as an intermediate in various synthetic pathways is highlighted by its use in the preparation of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, a compound that demonstrates the versatility of this chemical in annulation, epoxide formation, and stereoselective reactions (Saitô, Komada, & Moriwake, 2003). Additionally, its structural impact is evident in the geometric changes observed around the nitrogen atom when used as a urethane-type bis(tert-butoxycarbonyl) substituent, affecting bond lengths and conformational structures (Wojewska, Kluczyk, & Ślepokura, 2013).
Spectroscopic Applications
The compound's utility extends to spectroscopic applications, where its derivatives have been used in modeling and synthesis for spectroscopic analysis. For instance, diethyl 2,2'-[(1,1'-biphenyl)-4,4'-diylbis(azanediyl)]diacetate, a related compound, was synthesized and its UV, IR, and NMR spectra were studied to provide insights into the structural and electronic properties of such compounds (Almodarresiyeh et al., 2014).
Application in Synthesis of Bioactive Molecules
These compounds also find applications in the synthesis of bioactive molecules, such as amino acid derivatives and potential anticancer agents. A study synthesized a series of functionalized amino acid derivatives N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and evaluated their cytotoxicity against human cancer cell lines, showcasing the potential of these compounds in medicinal chemistry (Kumar et al., 2009).
properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-13(2,3)21-12(18)14-6-7-15(8-10(16)19-4)9-11(17)20-5/h6-9H2,1-5H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKIDQBDSLQVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)


![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)





![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)
